molecular formula C9H9N B3421510 (1-Isocyanoethyl)benzene CAS No. 21872-33-3

(1-Isocyanoethyl)benzene

Cat. No.: B3421510
CAS No.: 21872-33-3
M. Wt: 131.17 g/mol
InChI Key: KCCAPMXVCPVFEH-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Isocyanoethyl)benzene can be synthesized by the reaction of methylbenzyl bromide with isonitrile. The specific steps are as follows:

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the dehydration of formamides under micellar conditions. This method is environmentally friendly and avoids the use of toxic reagents such as phosphorus oxychloride and dichloromethane .

Chemical Reactions Analysis

Types of Reactions: (1-Isocyanoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Isocyanoethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isocyanoethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • (1-Isocyanoethyl)benzene
  • α-Methylbenzyl isocyanide
  • 1-Phenylethyl isocyanide
  • Benzene, (1-isocyanoethyl)-

Comparison: this compound is unique due to its specific isocyano group, which imparts distinct reactivity and properties compared to other similar compounds. For example, α-Methylbenzyl isocyanide and 1-Phenylethyl isocyanide share similar structures but differ in their reactivity and applications .

Properties

CAS No.

21872-33-3

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

[(1R)-1-isocyanoethyl]benzene

InChI

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m1/s1

InChI Key

KCCAPMXVCPVFEH-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[N+]#[C-]

SMILES

CC(C1=CC=CC=C1)[N+]#[C-]

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Isocyanoethyl)benzene
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